4-Morpholin-4-yl-benzo[h]chromen-2-one
Description
Overview of Chromene and Benzochromene Derivatives in Medicinal Chemistry
Chromenes are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a pyran ring. nih.gov The partially saturated nature of the pyran ring allows for various structural isomers, with 2H- and 4H-chromenes being common motifs. nih.gov These scaffolds are not merely synthetic curiosities; they are found in a variety of natural products and form the core of numerous clinically used drugs. rjptonline.org The versatility of the chromene nucleus allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. rjptonline.org
Benzochromenes, which feature an additional fused benzene ring, exhibit an expanded and often enhanced spectrum of biological effects. nih.gov These derivatives have demonstrated potent activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.gov The planar, polycyclic nature of the benzochromene system allows for effective interaction with various biological targets, such as enzymes and receptors. rjptonline.orgnih.gov Researchers have developed numerous synthetic strategies, including multicomponent reactions and microwave-assisted synthesis, to efficiently generate libraries of benzochromene derivatives for biological screening. mdpi.com
Importance of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. mdpi.comnih.gov Their prevalence stems from their ability to engage in crucial molecular interactions, such as hydrogen bonding, with biological macromolecules like proteins and nucleic acids. mdpi.comnih.gov These interactions are fundamental to the mechanism of action of many drugs.
The incorporation of nitrogen atoms into a heterocyclic ring can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. nih.govresearchgate.net These properties are critical for determining a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the body. nih.govresearchgate.net Furthermore, nitrogen heterocycles are found in a vast array of natural products, including alkaloids, vitamins, and antibiotics, which have a long history of use in medicine. mdpi.comopenmedicinalchemistryjournal.com
The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen, is a particularly noteworthy scaffold in drug design. nih.govnih.gov It is considered a "privileged" structure due to its frequent appearance in bioactive compounds with a wide range of therapeutic applications. nih.govnih.gov The presence of the morpholine moiety can enhance a molecule's potency, improve its pharmacokinetic properties, and provide favorable metabolic stability. nih.govresearchgate.netnih.gov
Contextualization of the 4-Morpholin-4-yl-benzo[h]chromen-2-one Structure
The chemical compound this compound integrates the key structural features discussed in the preceding sections. Its core is a benzo[h]chromen-2-one, a specific isomer of benzochromene. Attached to the 4-position of this chromenone core is a morpholine ring. This substitution introduces a nitrogen-containing heterocycle, which is known to be a significant pharmacophore. The IUPAC name for this compound is 4-morpholin-4-ylbenzo[h]chromen-2-one. nih.gov
The combination of the planar, aromatic benzochromene system with the flexible, saturated morpholine ring creates a molecule with a unique three-dimensional shape and distribution of electronic properties. This specific arrangement of atoms and functional groups dictates how the molecule will interact with biological targets, ultimately determining its pharmacological profile.
Scope and Research Focus of the Outline
This article will focus exclusively on the chemical and biological aspects of this compound as dictated by the provided outline. The subsequent sections will delve into the detailed research findings concerning its synthesis, chemical properties, and biological activities. The information presented is based on a comprehensive review of the available scientific literature.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-morpholin-4-ylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C17H15NO3/c19-16-11-15(18-7-9-20-10-8-18)14-6-5-12-3-1-2-4-13(12)17(14)21-16/h1-6,11H,7-10H2 |
InChI Key |
QPPKEHFJUVBRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)OC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Morpholin 4 Yl Benzo H Chromen 2 One and Analogous Structures
General Synthetic Strategies for Benzo[h]chromen-2-one Ring Systems
The construction of the benzo[h]chromen-2-one scaffold, a key structural motif, is often achieved through well-established and versatile synthetic reactions.
Multi-component Reactions and Condensation Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like benzo[h]chromen-2-ones in a single step. beilstein-journals.orgnih.gov These reactions combine three or more starting materials to form a product that incorporates most or all of the atoms of the reactants. beilstein-journals.org For instance, a one-pot, three-component reaction between salicylaldehydes, malononitrile, and a trialkyl phosphite (B83602) can yield (2-amino-3-cyano-4H-chromen-4-yl)phosphonates in the presence of a catalyst like indium(III) chloride. beilstein-journals.org Similarly, microwave-assisted MCRs have been developed for the synthesis of chromene derivatives, showcasing the versatility of this approach. researchgate.netresearchgate.net
Condensation reactions are also fundamental to the synthesis of the chromenone core. The Petasis condensation, for example, utilizes vinylic or aromatic boronic acids, salicylaldehydes, and amines. The proximity of the hydroxyl group to the aldehyde facilitates the reaction, and a subsequent cyclization with the elimination of the amine yields 2H-chromenes. organic-chemistry.org Another approach involves the annulative condensation of salicylaldehydes and acrylonitrile, mediated by 4-dimethylaminopyridine (B28879) (DMAP), to produce 3-cyano-2H-chromenes. organic-chemistry.org
Classical Knoevenagel Condensation in Chromenone Synthesis
The Knoevenagel condensation is a cornerstone in the synthesis of coumarins and their derivatives. wisdomlib.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step, ultimately forming an α,β-unsaturated ketone. sigmaaldrich.comwikipedia.org In the context of chromenone synthesis, a salicylaldehyde (B1680747) derivative reacts with a compound containing an active methylene (B1212753) group, such as an arylacetonitrile, in the presence of a base like potassium t-butoxide, to yield various chromenones. nih.gov
The reaction conditions can be tailored to favor the desired product. For example, using piperidine (B6355638) as a base in ethanol (B145695) is a common practice. wikipedia.org The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as a solvent, which is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation. wikipedia.orgorganic-chemistry.org The versatility of the Knoevenagel condensation is further highlighted by its use in the synthesis of various substituted coumarins under microwave irradiation, which can lead to higher yields and reduced side reactions. nih.gov
Specific Approaches for Incorporating the Morpholine (B109124) Moiety onto the Chromenone Core
The introduction of a morpholine group onto the pre-formed chromenone scaffold is a key step in the synthesis of the target compound.
Synthesis of Morpholine-Substituted Chromen-2-one Precursors
One common strategy involves the nucleophilic substitution reaction of a suitable precursor. For example, 4-chloro-3-nitro-2H-chromen-2-one can react with 4-(4-aminophenyl)morpholine-3-one. asianpubs.org The presence of the electron-withdrawing nitro group on the coumarin (B35378) ring facilitates this substitution reaction, allowing it to proceed under mild conditions. asianpubs.org
Another approach is the Hantzsch reaction, which can be used to form an aminothiazole ring at the 3-position of a 4-hydroxy-2H-chromen-2-one. This involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one with a thiourea (B124793) derivative. researchgate.net While this does not directly introduce a morpholine ring, it demonstrates a method for functionalizing the 3-position which could be adapted.
| Precursor | Reagent | Product | Reference |
| 4-chloro-3-nitro-2H-chromen-2-one | 4-(4-aminophenyl)morpholine-3-one | 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one | asianpubs.org |
| 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one | Thiourea derivatives | 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives | researchgate.net |
Strategies for Positional Functionalization of the Benzo[h]chromen-2-one Scaffold
Achieving regioselective functionalization of the benzo[h]chromen-2-one core is crucial for introducing substituents at specific positions. One method involves a hydroxyl-directed Rh(III)-catalyzed C-H functionalization, which allows for the synthesis of highly functionalized benzo[de]chromene derivatives through a cascade oxidative annulation reaction. nih.gov
Another strategy is the electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine, iodine monochloride, or phenylselenyl bromide. This method produces 3,4-disubstituted 2H-benzopyrans in excellent yields and is tolerant of various functional groups. organic-chemistry.org Furthermore, transition-metal-free coupling reactions of triorganoindium reagents with chromene acetals in the presence of a Lewis acid can afford 2-substituted chromenes. organic-chemistry.org
Advancements in Synthetic Techniques
Recent advancements have focused on developing more efficient, environmentally friendly, and versatile synthetic methods. The use of catalysts like phosphotungstic acid has been shown to be effective for the high-yield synthesis of coumarin derivatives under green chemistry principles. wisdomlib.org
Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions for the preparation of chromene-based compounds. researchgate.netnih.gov Additionally, the development of one-pot sequential reactions, such as the Knoevenagel-aza-annulation strategy, allows for the direct synthesis of complex fused heterocyclic systems from simple starting materials. acs.org The use of gold-catalyzed intramolecular hydroarylation provides another modern route to selectively functionalized coumarins and 2H-chromenes. acs.org
Microwave-Assisted Synthesis (MWI)
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including coumarin derivatives. africanjournalofbiomedicalresearch.com The primary advantage of MWI is the significant reduction in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles. nih.govafricanjournalofbiomedicalresearch.com
For the synthesis of related 2H-chromene derivatives, microwave irradiation has been shown to be highly effective. mdpi.com For instance, the synthesis of certain chromene derivatives was achieved in 8-10 minutes at 120°C using microwave heating, a significant improvement over conventional heating methods that required several hours of reflux. mdpi.com Similarly, a series of quinoline (B57606) derivatives were synthesized in good yields (81-92%) within 2 minutes under microwave conditions at 160°C. nih.gov While a specific protocol for the direct microwave-assisted synthesis of 4-Morpholin-4-yl-benzo[h]chromen-2-one is not detailed in the provided results, the successful application of MWI for analogous structures strongly suggests its potential for this target molecule. The general approach would likely involve the reaction of a suitable precursor, such as 4-hydroxy-benzo[h]chromen-2-one, with morpholine under microwave irradiation.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Chromene Derivatives
| Method | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|
| Conventional | 4-7 hours | Reflux | Good | mdpi.com |
One-Pot Synthetic Methodologies
For example, a one-pot synthesis of 4-hydroxycoumarin (B602359) derivatives from 2-hydroxyacetophenones has been described, involving acylation and internal ring cyclization. researchgate.net Another approach involves a domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization to produce benzo[c]chromen-6-ones. chemrxiv.org Furthermore, a one-pot, three-component protocol has been developed for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines containing a quinoline pharmacophore, showcasing the versatility of one-pot reactions. nih.gov The synthesis of 2H-benzo[h]chromenes has been achieved through an arylamine-catalyzed Mannich cyclization cascade reaction in a one-pot manner. mdpi.com This method demonstrates good functional group tolerance and proceeds under mild conditions. mdpi.com
Table 2: Examples of One-Pot Syntheses for Related Heterocycles
| Reaction Type | Key Steps | Catalyst | Reference |
|---|---|---|---|
| Benzo[c]chromen-6-one Synthesis | Suzuki-Miyaura coupling, oxidative lactonization | Pd(OAc)2 | chemrxiv.org |
| Quinoline-fused heterocycles | Aldol condensation, Michael addition, intramolecular addition | None (MWI) | nih.gov |
Synthesis of Key Intermediates for this compound and Related Analogues
The synthesis of this compound relies on the availability of key intermediates, primarily 4-hydroxy-benzo[h]chromen-2-one. This intermediate serves as the direct precursor for the introduction of the morpholine moiety.
The synthesis of 4-hydroxy-2H-benzo[h]chromen-2-one can be achieved through the reaction of 1-naphthol (B170400) with a suitable three-carbon synthon, often involving a Pechmann condensation or a related cyclization reaction. An alternative approach involves the intramolecular cyclization of a suitably substituted naphthalene (B1677914) derivative.
Another crucial intermediate is 4-hydroxycoumarin (4-hydroxy-2H-chromen-2-one), which is readily prepared from 4-hydroxycoumarin by base-catalyzed acetylation. nih.gov This intermediate is a versatile scaffold for the synthesis of a wide range of 4-substituted coumarin derivatives. nih.gov For instance, it can be used to prepare 3-acetyl-4-hydroxy-2H-chromen-2-one, which can then be further modified. nih.gov The synthesis of various bis(4-hydroxy-2H-chromen-2-one) derivatives has also been reported, highlighting the reactivity of the 4-hydroxycoumarin core. nih.gov
The synthesis of 4-formyl-2H-benzo[h]chromen-2-ones has been achieved through a multi-step process starting from a substituted naphthol, involving methylation, cyclization, and subsequent oxidation. researchgate.net This formyl derivative can then serve as a precursor for various other functionalized benzo[h]chromene derivatives. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) Chemical Shift Analysis
Detailed experimental ¹H NMR data for 4-Morpholin-4-yl-benzo[h]chromen-2-one are not extensively reported in publicly available scientific literature. However, a theoretical analysis would predict characteristic signals corresponding to the protons of the fused aromatic rings (naphthalene moiety), the vinylic proton of the pyrone ring, and the two distinct methylene (B1212753) groups of the morpholine (B109124) substituent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Benzo[h]chromene) | 7.0 - 8.5 | Multiplets |
| Vinylic Proton (C3-H) | 5.5 - 6.5 | Singlet |
| Morpholine Protons (-N-CH₂-) | 3.5 - 4.0 | Triplet |
| Morpholine Protons (-O-CH₂-) | 3.8 - 4.2 | Triplet |
Carbon-13 NMR (¹³C NMR) Investigations
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not readily found in surveyed literature. A typical ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the lactone, the carbons of the aromatic system, the olefinic carbons of the pyrone ring, and the carbons of the morpholine ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C2) | 160 - 165 |
| Aromatic & Olefinic Carbons | 100 - 155 |
| Morpholine Carbons (-N-CH₂-) | 45 - 55 |
| Morpholine Carbons (-O-CH₂-) | 65 - 75 |
Infrared (IR) Spectroscopy for Functional Group Identification
Experimental Infrared (IR) spectroscopy data for this compound is not detailed in the available literature. An analysis based on its structure would anticipate key absorption bands that confirm the presence of its main functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (α,β-unsaturated lactone) | 1700 - 1740 | Strong, characteristic carbonyl stretch |
| C=C (aromatic and vinylic) | 1500 - 1650 | Multiple bands of variable intensity |
| C-O-C (ether and lactone) | 1050 - 1250 | Strong stretching vibrations |
| C-N (tertiary amine) | 1100 - 1300 | Stretching vibration |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is employed to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For this compound, this analysis confirms the expected molecular mass derived from its chemical formula.
Based on its molecular formula, C₁₇H₁₅NO₃, the compound has a calculated molecular weight of approximately 281.30 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a more precise measurement of the exact mass.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅NO₃ | PubChem nih.gov |
| Molecular Weight | 281.30 g/mol | PubChem nih.gov |
| Exact Mass | 281.10519334 Da | PubChem nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis determines the percentage composition of elements within a chemical compound. This technique is used to verify that the empirical formula matches the proposed molecular formula. The theoretical elemental composition is calculated from the molecular formula, C₁₇H₁₅NO₃. nih.gov
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Mass Percent |
|---|---|---|---|---|
| Carbon | C | 12.011 | 17 | 72.58% |
| Hydrogen | H | 1.008 | 15 | 5.37% |
| Nitrogen | N | 14.007 | 1 | 4.98% |
| Oxygen | O | 15.999 | 3 | 17.06% |
Exploration of Biological Mechanisms in Vitro Insights
Inhibition of DNA-Dependent Protein Kinase (DNA-PK)
The compound 4-Morpholin-4-yl-benzo[h]chromen-2-one, also known as NU7026, has been identified as an inhibitor of the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks. nih.gov DNA-PK is part of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for DNA repair in human cells. nih.gov Inhibition of this kinase is a significant area of research in oncology, as it can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, thereby enhancing the efficacy of these treatments.
The inhibitory action of morpholine-substituted chromenones against DNA-PK is primarily achieved through competitive binding at the ATP-binding site of the enzyme. nih.gov The chromenone scaffold, particularly with a morpholine (B109124) group at the 2-position, has been established as a potent pharmacophore for targeting DNA-PK. researchgate.net Studies on the closely related and highly potent inhibitor, 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441), have elucidated this mechanism. nih.gov The 2-morpholino-4H-chromen-4-one moiety is a key structural feature that confers high inhibitory activity against DNA-PK. researchgate.net This ATP-competitive inhibition prevents the kinase from phosphorylating its downstream targets, thereby disrupting the DNA repair process. nih.gov
Inhibitors of DNA-PK, including morpholine-substituted chromenones, have demonstrated the ability to sensitize cancer cells to ionizing radiation. nih.gov By blocking the primary pathway for repairing radiation-induced DNA double-strand breaks, these compounds can significantly increase the cytotoxicity of radiation therapy. nih.gov For instance, analogues of the potent DNA-PK inhibitor NU7441 have been shown to potentiate the effects of ionizing radiation in vitro by 10-fold or more in human cell lines such as HeLa, a cervical cancer cell line. nih.gov This radiosensitizing effect highlights the therapeutic potential of targeting DNA-PK in combination with standard cancer treatments. nih.gov
A critical aspect of a targeted inhibitor is its selectivity for the intended enzyme over other related kinases, which can help minimize off-target effects. This compound (NU7026) exhibits a degree of selectivity for DNA-PK over other members of the PIKK family. nih.gov While it effectively inhibits DNA-PK with an IC50 value of 0.23 µM, its inhibitory concentration is significantly higher for related kinases such as ATM, ATR, mTOR, and PI 3-K, indicating a preferential inhibition of DNA-PK. nih.gov This selectivity is a key characteristic of the chromenone scaffold in DNA-PK inhibitor design. nih.govresearchgate.net
| Kinase | IC50 (µM) |
|---|---|
| DNA-PK | 0.23 |
| PI 3-K | >100 |
| ATM | >100 |
| ATR | >100 |
| mTOR | 13 |
Anticancer Mechanisms Investigated in Related Chromenone Scaffolds
The chromone (B188151) (4H-chromen-4-one) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer properties. nih.gov Both natural and synthetic chromone derivatives have been extensively investigated for their potential as anticancer agents, acting through various mechanisms. nih.govnih.gov
Numerous studies have demonstrated the cytotoxic effects of various chromenone derivatives against a panel of human cancer cell lines. These compounds have shown the ability to inhibit the growth of and kill cancer cells, indicating their potential as therapeutic agents. researchgate.netresearchgate.net The cytotoxic activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cells. The chromenone scaffold has been incorporated into molecules showing potent cytotoxicity against breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) cell lines. researchgate.netmdpi.commdpi.com
| Cell Line | Cancer Type | Reported Cytotoxic Activity |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Various chromene and chromenone derivatives have shown cytotoxic and apoptotic effects. researchgate.netresearchgate.net |
| HCT-116 | Colon Carcinoma | Derivatives have been reported as active cytotoxic agents against this cell line. researchgate.netmdpi.com Benzothiazole and chromone derivatives have also been evaluated for anticancer activity. mdpi.com |
| HepG-2 | Hepatocellular Carcinoma | Chromene derivatives have been identified as active cytotoxic agents. researchgate.netresearchgate.net |
| A549 | Lung Carcinoma | Chromone-based SIRT2 inhibitors and other derivatives have shown antiproliferative effects. acs.org Ferrocene and pyrazole derivatives have also been tested for cytotoxicity against A549 cells. mdpi.com |
Beyond direct cytotoxicity, chromenone scaffolds contribute to the anti-proliferative activity of various compounds, meaning they can prevent cancer cells from multiplying. nih.gov This effect is a cornerstone of cancer treatment. For instance, novel bis-chromone derivatives have been synthesized and shown to have micromolar levels of in vitro anti-proliferative activity against human cancer cell lines. nih.gov Similarly, chromone-based inhibitors of SIRT2, a class of enzymes involved in cell regulation, have demonstrated anti-proliferative effects in breast (MCF-7) and lung (A549) cancer cells, which correlated with their enzyme inhibition potency. acs.org This suggests that the chromenone structure can be effectively utilized to design agents that halt the uncontrolled proliferation characteristic of cancer. acs.orgnih.gov
Modulation of Apoptosis Pathways
The benzo[h]chromene scaffold is a core component of various molecules that have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. In vitro studies on certain benzo[h]chromene derivatives have revealed their capacity to trigger apoptosis through the activation of both intrinsic and extrinsic pathways. nih.gov
For instance, specific benzo[h]chromene compounds have been shown to suppress the growth of human acute myeloid leukemia (HL-60) cells by initiating apoptosis. nih.gov The mechanism involves activating the extrinsic pathway, evidenced by an increased expression of the Fas death receptor, which subsequently leads to the activation of caspase-8. nih.gov Simultaneously, these derivatives engage the intrinsic pathway by altering the balance of the Bcl-2 family of proteins. A notable decrease in the expression of the anti-apoptotic protein Bcl-2 has been observed, which is a critical step for initiating the mitochondrial-led apoptotic cascade. nih.gov This ultimately converges on the activation of caspase-3, a key executioner caspase responsible for the biochemical and morphological changes associated with apoptotic cell death. nih.gov
Similarly, other related heterocyclic structures have demonstrated the ability to induce apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins such as BCL-2. mdpi.com The activation of initiator caspases like caspase-8 and caspase-9, along with executioner caspases such as caspase-3/7, has been a common finding in studies of apoptosis induced by various benzo-fused heterocyclic compounds. researchgate.net
Cell Cycle Arrest Induction (e.g., S and G1 phases, S and G2/M phases)
Derivatives of benzo[h]chromene have been identified as potent inducers of cell cycle arrest, a mechanism that prevents cancer cells from proliferating. These compounds can halt the cell cycle at various checkpoints, notably the G1 and S phases, as well as the G2/M transition. nih.govmdpi.comnih.govmdpi.com
One study demonstrated that certain benzo[h]chromene derivatives effectively suppress cell growth in HL-60 cells by inducing cell cycle arrest at the G1/S checkpoint. nih.gov This arrest is associated with the regulation of key cell cycle proteins, specifically by decreasing the expression levels of Cyclin-Dependent Kinase 2 (CDK-2) and Cyclin D1. nih.gov These proteins are crucial for the progression of the cell from the G1 phase to the S phase, and their downregulation effectively blocks this transition.
Furthermore, another derivative, 2-(3-methoxyphenyl)-2H-benzo[h]chromen-4(3H)-one, was found to cause cell cycle arrest specifically at the G1 phase in HCT116 human colorectal cancer cells. mdpi.com The biological mode of action for this compound was linked to the p53 tumor suppressor pathway. The benzo[h]chromene derivative was observed to induce the transcription factor p53, which in turn led to the upregulation of the cell cycle inhibitor p21. mdpi.com The p21 protein is a potent inhibitor of cyclin-CDK complexes, and its increased expression is a primary mechanism for enforcing the G1 checkpoint. Silencing the p53 protein was shown to negate the G1 cell cycle arrest induced by the compound, confirming the pathway's importance. mdpi.com
Table 1: Research Findings on Cell Cycle Arrest by Benzo[h]chromene Derivatives
| Compound Class/Derivative | Cell Line | Phase of Arrest | Key Molecular Targets/Pathways |
|---|---|---|---|
| Benzo[h]chromene derivatives | HL-60 (Human Leukemia) | G1/S phase | Downregulation of CDK-2 and CyclinD1 nih.gov |
| 2-(3-methoxyphenyl)-2H-benzo[h]chromen-4(3H)-one | HCT116 (Human Colorectal Cancer) | G1 phase | p53-mediated upregulation of p21 mdpi.com |
Interactions with Androgen Receptor Pathway in Vitro
A review of the available scientific literature did not yield specific information regarding the direct interaction of this compound or its close analogs with the androgen receptor pathway.
Inhibition of Nuclear Export of Androgen Receptor
There is no specific information available in the reviewed literature detailing the inhibition of the nuclear export of the androgen receptor by this compound. While some compounds are known to inhibit the general nuclear export protein CRM1 (also known as XPO1), their specific effects on the androgen receptor have not been characterized in the context of chromenone structures. nih.govnih.gov
Impact on Androgen-Dependent Transcription
No data was found in the surveyed scientific literature concerning the impact of this compound on androgen-dependent transcription.
Antimicrobial Activities (In Vitro) of Chromenone Derivatives
The chromenone (4H-chromen-4-one) core and its derivatives represent a class of heterocyclic compounds that have been extensively evaluated for their antimicrobial properties. Research has shown that these molecules can exhibit a range of activities against both Gram-positive and Gram-negative bacteria. The specific antibacterial spectrum and efficacy are highly dependent on the nature and position of substituents on the chromone ring system.
Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus, Escherichia coli, Bacillus cereus, Pseudomonas aeruginosa)
Staphylococcus aureus : Numerous chromone derivatives have demonstrated activity against S. aureus, including methicillin-resistant strains (MRSA). For example, a chromone 5-maleimide substitution compound (CM3a) showed a strong Minimum Inhibitory Concentration (MIC) of approximately 26.4 μM. nih.govnih.gov Halogenated 3-nitro-2H-chromenes have also shown potent anti-staphylococcal activity, with MIC values as low as 4 μg/mL for a tri-halogenated derivative. mdpi.comresearchgate.net
Escherichia coli : The efficacy of chromenone derivatives against E. coli is variable. While some compounds show moderate to good activity, others are inactive. asianpubs.orgnih.gov For instance, certain 3-formylchromone derivatives demonstrated MICs of 20 μg/mL against uropathogenic E. coli (UPEC). nih.gov In another study, a chromone-tetrazole conjugate exhibited a stronger antibacterial response against E. coli than standard antibiotics. researchgate.net
Bacillus cereus : Derivatives of 4-hydroxy-chromen-2-one have been evaluated for their activity against B. cereus, showing both bacteriostatic and bactericidal effects. internationaljournalssrg.org A compound featuring a morpholino substituent, 6-acetyl-4-methyl-7-(2-morpholinoethoxy)-2H-chromen-2-one, was reported to have notable inhibitory activity against Bacillus strains, which is structurally relevant to the subject of this article. arkajainuniversity.ac.in
Pseudomonas aeruginosa : This Gram-negative bacterium is often challenging to inhibit. However, some chromenone derivatives have shown promising results. A fluorine-containing chromone-tetrazole hybrid was reported to have an MIC of 20 µg/mL against P. aeruginosa. researchgate.net In contrast, some studies on 4-hydroxycoumarin (B602359) derivatives found them to have no antimicrobial activity against P. aeruginosa. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected Chromenone Derivatives
| Compound/Derivative Class | Bacterial Species | Reported Efficacy (MIC) |
|---|---|---|
| Chromone 5-maleimide substitution (CM3a) | Staphylococcus aureus | ~26.4 μM nih.govnih.gov |
| Tri-halogenated 3-nitro-2H-chromene | Staphylococcus aureus (multidrug-resistant) | 4 μg/mL mdpi.com |
| 6-Bromo 3-formylchromone | Escherichia coli (UPEC) | 20 µg/mL nih.gov |
| 6-Chloro 3-formylchromone | Escherichia coli (UPEC) | 20 µg/mL nih.gov |
| 4-Hydroxy-chromen-2-one derivatives | Bacillus cereus | Bacteriostatic/bactericidal activity observed internationaljournalssrg.org |
| Fluorine-containing chromone-tetrazole | Pseudomonas aeruginosa | 20 µg/mL researchgate.net |
| 2-(1H-indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one | E. coli, S. aureus, B. subtilis | Good activity (MIC 6.5 µg/mL for E. coli) asianpubs.org |
Antifungal Spectrum and Efficacy (e.g., Aspergillus Niger, Candida albicans)
While direct studies on the antifungal activity of this compound against Aspergillus niger and Candida albicans are not extensively detailed in the reviewed literature, the broader class of chromenone and coumarin (B35378) derivatives has demonstrated notable antifungal properties against these and other fungal strains. The core scaffold is recognized as a "privileged structure" in medicinal chemistry, lending itself to a variety of biological activities, including antifungal action. nih.gov
Research into related compounds indicates that the chromone backbone itself may have minimal effect on Candida strains; however, the addition of various functional groups can confer significant antifungal capabilities. nih.gov For instance, a series of 27 chromone derivatives were evaluated for their antifungal effects against nine Candida species, with some compounds, such as chromone-3-carbonitriles, exhibiting potent activity. nih.gov
Specifically, certain coumarin-based hybrid molecules have been synthesized and shown to be effective against both Aspergillus niger and Candida albicans. Two such compounds, 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, displayed significant antifungal activity when compared to the standard drug fluconazole. mdpi.comnih.govresearchgate.net This suggests that the 2H-chromen-2-one core, which is structurally related to benzo[h]chromen-2-one, is a viable framework for the development of antifungal agents.
Furthermore, naturally occurring furanocoumarins, such as Angelicin, have demonstrated antifungal activity against both Aspergillus niger and Candida albicans. ijbpsa.com The structural diversity of the coumarin family and its derivatives underscores the potential for developing potent antifungal agents. ijbpsa.com
The following table summarizes the antifungal activity of some chromenone and coumarin derivatives against the specified fungal strains.
| Compound/Derivative Class | Fungal Strain | Observed Activity | Reference |
| Chromone-3-carbonitriles | Candida albicans | Fungicidal activity observed. | nih.gov |
| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Aspergillus niger, Candida albicans | Showed significant antifungal activity compared to fluconazole. | mdpi.comnih.govresearchgate.net |
| 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one | Aspergillus niger, Candida albicans | Showed significant antifungal activity compared to fluconazole. | mdpi.comnih.govresearchgate.net |
| Angelicin (a furanocoumarin) | Aspergillus niger, Candida albicans | Exhibited antifungal properties. | ijbpsa.com |
Other Reported In Vitro Biological Activities of Related Chromenone Scaffolds (e.g., Anticonvulsant, Anti-HIV, Anticholinesterase, Antituberculosis, Antidiabetic)
The chromenone scaffold is a versatile pharmacophore that has been incorporated into a wide array of molecules exhibiting diverse biological activities. Various derivatives of the chromenone and related coumarin structures have been investigated for their therapeutic potential in several disease areas.
Anticonvulsant Activity: Several chromenone and coumarin derivatives have been synthesized and evaluated for their anticonvulsant properties. ijpsr.com For example, certain furochromone and flavone derivatives have shown potent activity in preclinical models of seizures. nih.gov Some 2H-chromene and coumarin-based hydrazones have also demonstrated significant anticonvulsant effects in murine models. ijpsr.com
Anti-HIV Activity: The chromenone scaffold has served as a basis for the development of inhibitors of human immunodeficiency virus (HIV). Chromenone derivatives have been identified as dual inhibitors of HIV-1 reverse transcriptase-associated Ribonuclease H and integrase activity. nih.gov Additionally, a number of 4-phenylchromen-2-one derivatives have been shown to inhibit HIV transcription. mdpi.com The natural product Calanolide A, a pyranocoumarin, and its derivatives have also been investigated as HIV-1 reverse transcriptase inhibitors. nih.govmdpi.com
Anticholinesterase Activity: In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterase enzymes is a key therapeutic strategy. Several chromenone-based derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govslu.senih.gov For instance, certain amino-7,8-dihydro-4H-chromenone derivatives have shown significant inhibitory activity against BChE. slu.senih.gov
Antituberculosis Activity: The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. A series of 4H-chromen-4-one derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Furthermore, spirooxindolopyrrolidine embedded chromanone hybrid heterocycles have demonstrated significant antimycobacterial activity. nih.gov Substituted dicoumarin-based furan and pyrrole derivatives have also shown moderate to good anti-TB profiles. mdpi.com
Antidiabetic Activity: Chromenone derivatives have been explored for their potential in managing diabetes. Some have been shown to exhibit α-glucosidase inhibitory activity, which is a mechanism for controlling postprandial hyperglycemia. mdpi.com Additionally, various chromen-2-one derivatives have been designed and synthesized as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a contemporary approach for treating type 2 diabetes. researchgate.net Other chromonyl-2,4-thiazolidinediones have been shown to increase insulin release in vitro. nih.gov
The following table provides a summary of these diverse biological activities of related chromenone scaffolds.
| Biological Activity | Compound Class/Derivative | Key Findings | Reference(s) |
| Anticonvulsant | Furochromone and flavone derivatives | Showed 100% protection in a subcutaneous pentylenetetrazole induced seizure model. | nih.gov |
| 2H-chromene and coumarin-based hydrazones | Displayed activity in maximal electroshock induced seizure tests. | ijpsr.com | |
| Anti-HIV | 4-hydroxy-2H, 5H-pyrano (3, 2-c) chromene-2, 5-dione derivatives | Act as dual inhibitors of HIV-1 integrase and RNase H. | nih.gov |
| 4-phenylchromen-2-one derivatives | Inhibited HIV transcriptional activity. | mdpi.com | |
| Anticholinesterase | Chromenone-based derivatives | Exhibited dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | nih.gov |
| Amino-7,8-dihydro-4H-chromenone derivatives | Showed good potency against butyrylcholinesterase (BChE). | slu.senih.gov | |
| Antituberculosis | 4H-chromen-4-one derivatives | Active against drug-sensitive and multidrug-resistant tuberculosis. | nih.gov |
| Spirooxindolopyrrolidine integrated chromanones | Displayed significant activity against Mycobacterium tuberculosis H37Rv. | nih.gov | |
| Antidiabetic | Chromone derivatives from Penicillium thomii | Exhibited remarkable inhibition against α-glucosidase. | mdpi.com |
| Chromen-2-one derivatives | Acted as dipeptidyl peptidase-IV (DPP-IV) inhibitors. | researchgate.net |
Structure Activity Relationship Sar Studies of 4 Morpholin 4 Yl Benzo H Chromen 2 One and Analogues
Influence of the Morpholine (B109124) Moiety and its Position on Biological Activity
The morpholine ring is a crucial pharmacophore in this class of compounds, significantly influencing their biological activity. Its presence and position on the chromenone core are critical for potent interactions with biological targets, most notably the DNA-dependent protein kinase (DNA-PK).
The substitution pattern of the morpholine itself is also a factor. For instance, in the development of inhibitors for other kinases, such as those based on a quinazoline (B50416) scaffold, a longer chain connecting the core to the morpholine allows for the formation of additional hydrogen bonds, leading to higher affinity. mdpi.com Generally, the morpholine moiety is valued in medicinal chemistry for its ability to improve pharmacokinetic properties, enhance potency through specific molecular interactions, and act as a versatile scaffold. nih.gov
Positional Effects of Substituents on the Benzo[h]chromen-2-one and Related Chromenone Cores
The biological activity of morpholinyl-benzo[h]chromenones is highly sensitive to the placement of other substituents on the fused ring system. Structure-activity relationship studies have demonstrated that modifications at nearly all positions can significantly modulate potency and selectivity.
For the related and well-studied 2-morpholino-4H-chromen-4-one scaffold, substitutions at the C-8 position have proven particularly fruitful for enhancing DNA-PK inhibition. The development of NU7441, which features a dibenzothiophen-4-yl group at the 8-position, resulted in a dramatic increase in potency compared to its unsubstituted parent compound. nih.gov This large, planar aromatic system is thought to engage in favorable π-stacking interactions within the active site of the enzyme.
Further exploration of the chromenone core has revealed the importance of other positions:
Position 7: Substitution at the 7-position of the chromen-4-one pharmacophore with groups like allyl, n-propyl, or methyl led to the creation of atropisomers (stereoisomers arising from hindered rotation). rsc.org Biological evaluation of these separated enantiomers showed that the inhibitory activity against DNA-PK resided exclusively in the laevorotatory (-) isomer, demonstrating a high degree of stereoselectivity in the enzyme-inhibitor interaction. rsc.org
Position 5: In a different series of chromone (B188151) derivatives designed as inhibitors of the breast cancer resistance protein (ABCG2), a 4-bromobenzyloxy substituent at position 5 was found to be important for activity. nih.gov
General Substitution: The biological performance of flavonoid molecules, which share the chromone core, is highly dependent on the position and number of substituents, such as hydroxy or methoxy (B1213986) groups. mdpi.com For example, a methoxy or hydroxy group at the C-7 position of a flavanone (B1672756) was shown to enhance inhibitory effects on human colon carcinoma cells. mdpi.com
These findings collectively underscore that while the morpholine moiety is a primary determinant of activity, fine-tuning of potency and selectivity is achieved through strategic substitution around the chromenone nucleus.
Role of Substituents on DNA-PK Inhibition Potency and Selectivity
Substituents on the benzo[h]chromen-2-one and related chromenone cores play a pivotal role in determining the potency and selectivity of DNA-PK inhibition. The transition from early hits to highly potent and selective inhibitors has been achieved through systematic chemical modifications.
The parent compound, 2-(morpholin-4-yl)-benzo[h]chromen-4-one (NU7026), is a potent DNA-PK inhibitor with an IC50 value of approximately 0.23 µM. sigmaaldrich.com It exhibits good selectivity over other related kinases, such as PI3K (IC50 = 13 µM) and is significantly less active against ATM and ATR (IC50 > 100 µM). sigmaaldrich.com
The most significant leap in potency came from the addition of an aromatic group at the C-8 position. The synthesis and screening of various 8-aryl-substituted chromenones led to the discovery of 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441). nih.gov This compound proved to be a highly potent and selective DNA-PK inhibitor, with an IC50 of 14 nM, representing a greater than 15-fold increase in potency over NU7026. nih.gov Further studies have confirmed the potent activity of NU7441, making it a benchmark inhibitor for studying the function of DNA-PK. nih.gov
The rationale for this enhanced potency is that the dibenzothiophene (B1670422) group occupies a hydrophobic pocket in the ATP-binding site of DNA-PK, forming additional favorable interactions that are not possible with the unsubstituted scaffold. Further modifications to this dibenzothiophene moiety itself have also been explored, showing that the 1-position is tolerant to substitution with water-solubilizing groups, which can improve the physicochemical properties of the inhibitors without compromising biological activity. researchgate.net
Table 1: DNA-PK Inhibitory Potency of Selected Chromenone Derivatives
| Compound Name | Structure / Key Substituent | DNA-PK IC50 (nM) | Reference |
| 2-(Morpholin-4-yl)-benzo[h]chromen-4-one (NU7026) | Unsubstituted at C-8 | 230 | sigmaaldrich.com |
| 8-(Dibenzothiophen-4-yl)-2-morpholin-4-yl-chromen-4-one (NU7441) | Dibenzothiophene at C-8 | 14 | nih.gov |
Correlation Between Molecular Structure and Photophysical Properties
The chromenone scaffold, as a class of benzopyranones, is known to possess interesting photophysical properties, including fluorescence. These properties are intrinsically linked to the molecular structure, with substitutions on the core ring system allowing for the tuning of absorption and emission characteristics.
Coumarins (2H-chromen-2-ones) and their derivatives are well-known fluorophores. mdpi.com Their photophysical properties are governed by the extent of the π-conjugated system and the nature of any electron-donating or electron-withdrawing groups attached to the aromatic core. researchgate.net The fusion of additional aromatic rings to the coumarin (B35378) system, as in benzo[h]coumarins, creates a more extended π-system, which generally leads to changes in the electronic and optical properties. researchgate.net
Studies on various chromenone derivatives have shown that:
Push-Pull Systems: The creation of "push-pull" systems, where an electron-donating group (like a morpholine) and an electron-accepting group are placed at opposite ends of the conjugated system, can lead to significant fluorescent effects. researchgate.net
Substitution Effects: The introduction of different functional groups at various positions can modulate the fluorescence quantum yields and lifetimes. For example, chromenone-crown ether substituted phthalocyanines have been synthesized, and their photophysical properties were found to be influenced by the chromenone moiety. nih.gov
Solvatochromism: The photophysical properties of these compounds can also be highly sensitive to the solvent environment. In spiropyran/merocyanine systems, which involve ring-opening to a conjugated form, the stability of the colored isomer and its photophysical response can be dramatically altered by solvent polarity. sciforum.net
Impact of Conjugation and π-Linker Moieties on Electronic and Photophysical Characteristics
The electronic and photophysical properties of chromenone-based compounds are profoundly influenced by the extent and nature of their π-conjugated systems. Altering the conjugation through the addition of fused rings or the introduction of π-linker moieties is a key strategy for modulating these characteristics.
Extended π-Conjugation: Increasing the length of the π-conjugated system typically results in a bathochromic (red) shift in both the absorption and emission spectra. This is because extending conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This principle is clearly observed when comparing simple coumarins to benzocoumarins like benzo[h]coumarin. The additional fused benzene (B151609) ring in the benzo[h]coumarin structure extends the π-system, leading to absorption and emission at longer wavelengths. researchgate.net Studies on other classes of molecules, such as oligothiophenes and borepin polymers, have consistently shown that increasing the length of the π-conjugated bridge leads to narrower optical band gaps. nih.govrsc.org
π-Linker Moieties: The type of linker used to connect different parts of a molecule also has a significant impact. In a study of solvatochromic probes, different π-conjugated linkers (vinyl, ethynyl, and 1,3-diynyl) were shown to have distinct effects on the photophysical properties. The choice of linker can influence the planarity of the molecule and the efficiency of electronic communication between the donor and acceptor parts of the structure.
Potential Applications As Fluorescent Chemosensors
Design Principles for Coumarin-Based Fluorescent Chemosensors
The design of coumarin-based fluorescent chemosensors is a strategic process that leverages the inherent photophysical properties of the coumarin (B35378) core. These compounds are known for their strong and stable fluorescence, good biocompatibility, and structural flexibility, which allows for a wide range of modifications to tune their sensing capabilities. nih.gov The fundamental principle behind these chemosensors involves the integration of a recognition unit (receptor) with the coumarin fluorophore. The interaction of the receptor with a specific analyte induces a change in the electronic properties of the coumarin, leading to a detectable change in its fluorescence signal.
Several design strategies are employed to create effective coumarin-based chemosensors:
Photoinduced Electron Transfer (PET): In a PET-based sensor, a receptor with a high-energy lone pair of electrons is attached to the fluorophore. In the absence of an analyte, the fluorescence of the coumarin is quenched due to the transfer of an electron from the receptor to the excited fluorophore. Upon binding of the analyte to the receptor, the lone pair is stabilized, inhibiting the PET process and restoring the fluorescence.
Intramolecular Charge Transfer (ICT): ICT-based sensors feature an electron-donating group and an electron-accepting group at different positions on the coumarin ring. The interaction with an analyte can alter the electron-donating or -accepting ability of these groups, leading to a shift in the emission wavelength. This can result in a ratiometric sensor, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more reliable signal.
Chelation-Enhanced Fluorescence (CHEF): CHEF sensors are designed with a chelating group that, in its free state, quenches the fluorescence of the coumarin. When the chelating group binds to a metal ion, a rigid complex is formed, which enhances the fluorescence intensity.
Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores, a donor and an acceptor. The binding of an analyte can bring these two fluorophores closer together or move them further apart, modulating the efficiency of energy transfer between them and resulting in a change in the fluorescence signal.
The choice of the recognition unit is crucial for the selectivity of the sensor, while the linkage between the receptor and the fluorophore determines the sensing mechanism.
Sensing Mechanisms for Metal Cations (e.g., Ca²⁺, Pb²⁺, Hg²⁺)
Coumarin-based chemosensors have been extensively developed for the detection of various metal cations. The sensing mechanism is highly dependent on the nature of the chelating unit attached to the coumarin scaffold.
For instance, a coumarin derivative can be functionalized with a crown ether or aza-crown ether to selectively bind alkali or alkaline earth metal cations like Ca²⁺. The binding of the cation within the macrocyclic cavity can restrict intramolecular rotations, leading to an enhancement of fluorescence.
For heavy metal ions such as Pb²⁺ and Hg²⁺, which are known to be highly toxic, the design often involves soft donor atoms like sulfur or nitrogen in the receptor. The interaction of these soft metal ions with the soft donor atoms can lead to fluorescence quenching through various mechanisms, including spin-orbit coupling or energy/electron transfer.
The morpholine (B109124) group in 4-Morpholin-4-yl-benzo[h]chromen-2-one contains both nitrogen and oxygen atoms that could potentially act as binding sites for metal cations. The nitrogen atom, being a soft donor, might show an affinity for soft metal ions, while the oxygen atoms could participate in chelation with harder metal ions. The binding of a metal cation to the morpholine group could perturb the ICT process from the morpholine nitrogen to the coumarin core, resulting in a change in the fluorescence properties.
Chemo/Fluorosensing of Other Analytes (e.g., Anions)
While the detection of cations by coumarin-based chemosensors is more common, there is growing interest in their use for anion sensing. The design of anion sensors typically involves the incorporation of a hydrogen-bond donor group, such as a urea, thiourea (B124793), or amide, into the coumarin structure. The binding of an anion through hydrogen bonding can deprotonate the receptor or alter the electronic distribution in the fluorophore, leading to a colorimetric or fluorescent response.
For example, coumarin-benzothiazole derivatives have been shown to recognize cyanide anions through a Michael addition reaction, resulting in a complete quenching of their green fluorescence. kaist.ac.kr The morpholine moiety in this compound does not possess strong hydrogen-bond donating capabilities, suggesting that in its native form, it may not be an ideal candidate for direct anion sensing through hydrogen bonding. However, modifications to the benzo[h]coumarin backbone could introduce anion recognition sites.
Structure-Property Relationships in Chemosensor Design for Selectivity and Sensitivity
The selectivity and sensitivity of a coumarin-based chemosensor are intricately linked to its molecular structure. The position and nature of the substituent groups on the coumarin ring play a critical role in determining the sensor's performance.
Position of the Receptor: The point of attachment of the recognition unit to the coumarin framework can significantly influence the sensing behavior. For example, a substituent at the 7-position, which is part of the electron-donating side of the coumarin, will have a different effect on the photophysical properties compared to a substituent at the 3- or 4-position, which are part of the electron-accepting side.
Nature of the Donor/Acceptor Groups: The electron-donating or -accepting strength of the substituents affects the energy of the ICT state and, consequently, the emission wavelength and quantum yield. The morpholine group at the 4-position of the benzo[h]chromen-2-one is an electron-donating group. The efficiency of the ICT process will be influenced by the electronic properties of the extended benzo[h]coumarin system.
The π-Extended System: The fusion of a benzene (B151609) ring to form the benzo[h]coumarin structure extends the π-conjugation of the system. This generally leads to a red-shift in the absorption and emission spectra compared to simple coumarins. kaist.ac.krresearchgate.net The linear annulation in benzo[g]coumarins has been shown to result in longer wavelength absorption and emission compared to the corresponding benzo[f]coumarins due to more favorable ICT. kaist.ac.kr The angular fusion in benzo[h]coumarins will also influence the photophysical properties, and a comparison with a benzo[g]coumarin having the same donor and acceptor groups has shown that the Stokes shift of the benzo[g]isomer is larger. kaist.ac.krresearchgate.net
Fluorescence Quantum Yield and Emission Behavior in Various Solvents
The fluorescence quantum yield and emission wavelength of coumarin derivatives are often highly sensitive to the solvent environment. This solvatochromism is a result of the change in the dipole moment of the fluorophore upon excitation. The excited state of many coumarin derivatives is more polar than the ground state, leading to a greater stabilization of the excited state in polar solvents. This results in a red-shift of the emission spectrum with increasing solvent polarity.
The emission behavior of benzocoumarins, including the benzo[h] isomer, is dependent on the solvent due to their dipolar nature. kaist.ac.kr For instance, the fluorescence of some benzo[f]coumarins with a dimethylamino donor is significantly weaker in polar solvents like DMSO and water compared to their benzo[g] counterparts. kaist.ac.kr It is expected that this compound would also exhibit solvatochromic behavior, with its fluorescence properties being modulated by the polarity and hydrogen-bonding ability of the solvent.
An Exploration of this compound: A Compound Shrouded in Scientific Scarcity
Despite a comprehensive search of scientific literature and chemical databases, the specific chemical compound this compound remains a largely uncharted territory in the realm of chemical research. At present, there is a notable absence of dedicated studies focusing on its synthesis, biological activities, and potential applications. This scarcity of information precludes a detailed analysis as per the requested structure.
While the broader family of chromene derivatives, including various substituted benzo[h]chromenes, has been the subject of extensive research, information specifically pertaining to the 4-morpholinyl substituted benzo[h]chromen-2-one isomer is not available in the public domain. This includes a lack of data on its key findings, current understanding, and specific avenues for future research.
The morpholine moiety is a common functional group in medicinal chemistry, often incorporated into molecules to enhance their pharmacological properties. Similarly, the benzo[h]chromen-2-one scaffold is a recognized pharmacophore present in a variety of biologically active compounds. However, the specific combination and substitution pattern of this compound has not been a focus of published research.
Consequently, a detailed discussion on the following aspects, as requested, cannot be provided at this time due to the lack of available scientific data:
Summary of Key Findings and Current Understanding: No specific findings or established understanding of this compound have been reported.
Identification of Knowledge Gaps and Unexplored Research Avenues: The primary knowledge gap is the complete absence of research on this compound.
Directions for Further Synthetic Development and Optimization: Without initial synthetic routes or biological data, directions for development remain speculative.
Prospects for Advanced Computational Modeling and Prediction: While theoretically possible, no computational studies have been published.
Future In Vitro Mechanistic Studies and Potential Applications in Biosensing: No in vitro studies or biosensing applications have been explored for this specific molecule.
It is important to note that the absence of published data does not necessarily negate the potential of this compound. It simply indicates that this particular chemical entity has yet to be synthesized, or if synthesized, its properties and activities have not been disclosed in scientific literature.
Future research efforts could potentially explore the synthesis of this compound and investigate its biological properties, which might reveal novel activities and applications. Until such research is conducted and published, a comprehensive and scientifically accurate article on this compound remains an endeavor for future scientific exploration.
Q & A
Basic: What synthetic routes are employed for 4-Morpholin-4-yl-benzo[h]chromen-2-one, and how is structural purity validated?
Methodological Answer:
Synthesis typically involves condensation reactions between substituted hydroxycoumarins and morpholine derivatives under acidic or basic conditions. For example, analogous chromenones are synthesized using glacial acetic acid or ethanol as solvents, with recrystallization from acetonitrile or ethanol to improve purity (63–80% yields) . Structural validation employs X-ray crystallography for unambiguous confirmation of the morpholine-substituted chromenone core, complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC and melting point analysis .
Basic: What in vitro assays are standard for evaluating the anticancer activity of this compound?
Methodological Answer:
The MTT assay is widely used to assess cytotoxicity against human tumor cell lines (e.g., breast, lung, or leukemia models). For example, derivatives of chromen-2-one analogs show IC₅₀ values ranging from 0.008–0.32 μM in cell lines like MDA-MB-231 (breast cancer) and A549 (lung adenocarcinoma) . Dose-response curves are generated using triplicate experiments, with doxorubicin or cisplatin as positive controls. Post-assay, flow cytometry or Annexin V staining may quantify apoptosis induction .
Advanced: How do structural modifications at the C-4 position influence potency and selectivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that substituents at C-4 significantly modulate activity. For example:
- 4-Amino groups (e.g., ABO analogs) enhance DNA intercalation and topoisomerase inhibition, with ED₅₀ values <0.1 μM .
- 4-Methoxyphenyl groups improve lipid solubility and membrane permeability, as seen in ATBO analogs .
- Morpholine substitution introduces hydrogen-bonding potential, impacting kinase inhibition (e.g., DNA-PK IC₅₀ = 0.23 μM) .
Computational docking (e.g., AutoDock Vina) validates interactions with targets like DNA-PK or PI3K, guiding rational design .
Advanced: What computational strategies predict the anticancer activity of novel derivatives?
Methodological Answer:
QSAR models developed via genetic function algorithms (GFA) using descriptors like logP, polar surface area, and electronic parameters (e.g., HOMO/LUMO energies) achieve predictive accuracy (R² = 0.95, Q² = 0.91) . Validation includes:
- External test sets (R²pred = 0.75).
- Domain applicability checks to avoid extrapolation errors.
DFT calculations (B3LYP/6-31G* basis set) optimize 3D geometries for docking studies, prioritizing derivatives with low residual activity (<0.05) .
Advanced: How should researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum concentration) or compound stability. Strategies include:
- Replicating assays under standardized protocols (e.g., NCI-60 panel guidelines).
- Metabolic stability tests (e.g., microsomal incubation) to rule out degradation artifacts.
- Comparative SAR analysis : For example, morpholine-substituted analogs show variable DNA-PK inhibition due to conformational flexibility in the kinase ATP-binding pocket .
Advanced: What strategies improve pharmacokinetic properties like water solubility?
Methodological Answer:
- Salt formation : Diamino analogs (e.g., hydrochloride salts) increase solubility by 50-fold compared to parent compounds .
- PEGylation or prodrug design (e.g., ester-linked morpholine groups) enhances bioavailability.
- Co-solvent systems (e.g., DMSO/ethanol mixtures) are used for in vivo administration, with pharmacokinetic profiling via LC-MS/MS .
Advanced: How is the DNA-PK inhibition mechanism validated experimentally?
Methodological Answer:
- Kinase inhibition assays : ATP-competitive inhibition is measured using recombinant DNA-PK in radiometric assays (IC₅₀ = 0.23 μM). Selectivity is confirmed against PI3K (IC₅₀ = 13 μM) and ATM/ATR (>100 μM) .
- γH2AX foci quantification : Post-treatment, immunofluorescence detects DNA double-strand break repair inhibition in cancer cells .
- In vivo validation : BrdU incorporation assays in Brca1/p53 mutant mice show reduced mammary gland proliferation (80% reduction in BrdU+ cells) .
Basic: Which spectroscopic techniques ensure compound stability under storage?
Methodological Answer:
- Stability-indicating HPLC : Monitors degradation products under accelerated conditions (40°C/75% RH).
- FT-IR and NMR : Track functional group integrity (e.g., morpholine ring C-O stretches at 1100 cm⁻¹).
- X-ray powder diffraction (XRPD) : Confirms crystallinity, which correlates with long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
